![molecular formula C21H34O4S B14416795 4-Methylbenzene-1-sulfonic acid--(4-pentylbicyclo[2.2.2]octan-1-yl)methanol (1/1) CAS No. 81472-47-1](/img/structure/B14416795.png)
4-Methylbenzene-1-sulfonic acid--(4-pentylbicyclo[2.2.2]octan-1-yl)methanol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylbenzenesulfonic acid;(4-pentyl-1-bicyclo[222]octanyl)methanol is a complex organic compound that combines the properties of both 4-methylbenzenesulfonic acid and (4-pentyl-1-bicyclo[222]octanyl)methanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfuric acid or oleum. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the para-substituted product.
For the preparation of (4-pentyl-1-bicyclo[222]octanyl)methanol, a multi-step synthetic route is employed This involves the initial formation of the bicyclo[22
Industrial Production Methods
Industrial production of 4-methylbenzenesulfonic acid is typically carried out in large-scale reactors where toluene is sulfonated using sulfuric acid. The reaction mixture is then neutralized, and the product is purified through crystallization or distillation.
The industrial synthesis of (4-pentyl-1-bicyclo[2.2.2]octanyl)methanol involves similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to the corresponding sulfonamide.
Substitution: It can participate in electrophilic aromatic substitution reactions.
(4-pentyl-1-bicyclo[2.2.2]octanyl)methanol can undergo:
Oxidation: Oxidation of the methanol group to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the bicyclic ring system to form more saturated derivatives.
Substitution: Nucleophilic substitution reactions at the methanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are commonly employed.
Major Products
Oxidation: Sulfonic acid derivatives and carboxylic acids.
Reduction: Sulfonamides and saturated bicyclic compounds.
Substitution: Halogenated and nitrated derivatives.
科学的研究の応用
4-Methylbenzenesulfonic acid;(4-pentyl-1-bicyclo[2.2.2]octanyl)methanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-methylbenzenesulfonic acid involves its ability to act as a strong acid, donating protons in chemical reactions. This property makes it an effective catalyst in various organic transformations.
(4-pentyl-1-bicyclo[2.2.2]octanyl)methanol exerts its effects through interactions with molecular targets, such as enzymes and receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
4-Methylbenzenesulfonic acid: Similar compounds include other benzenesulfonic acids with different substituents.
(4-pentyl-1-bicyclo[2.2.2]octanyl)methanol: Similar compounds include other bicyclo[2.2.2]octane derivatives with different functional groups.
Uniqueness
The combination of 4-methylbenzenesulfonic acid and (4-pentyl-1-bicyclo[2.2.2]octanyl)methanol in a single compound provides unique properties, such as enhanced reactivity and potential for diverse applications in various fields.
特性
CAS番号 |
81472-47-1 |
|---|---|
分子式 |
C21H34O4S |
分子量 |
382.6 g/mol |
IUPAC名 |
4-methylbenzenesulfonic acid;(4-pentyl-1-bicyclo[2.2.2]octanyl)methanol |
InChI |
InChI=1S/C14H26O.C7H8O3S/c1-2-3-4-5-13-6-9-14(12-15,10-7-13)11-8-13;1-6-2-4-7(5-3-6)11(8,9)10/h15H,2-12H2,1H3;2-5H,1H3,(H,8,9,10) |
InChIキー |
FWKDSERIMMJUEN-UHFFFAOYSA-N |
正規SMILES |
CCCCCC12CCC(CC1)(CC2)CO.CC1=CC=C(C=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


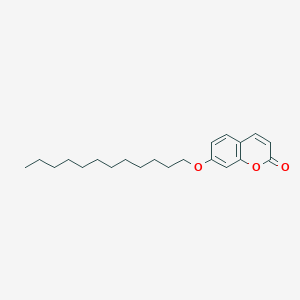
![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
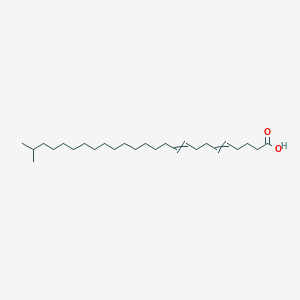
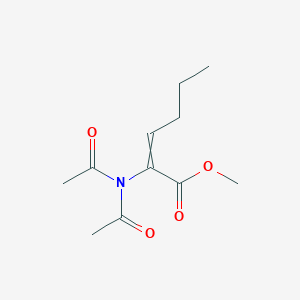
![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)
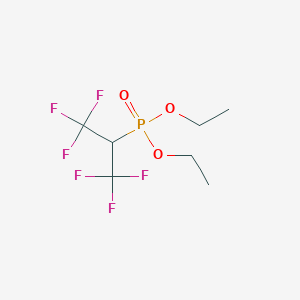
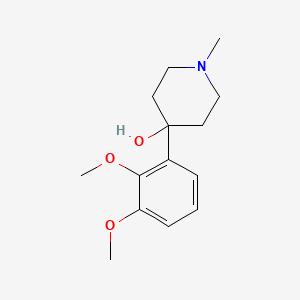
![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)
![Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416782.png)
![Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416784.png)
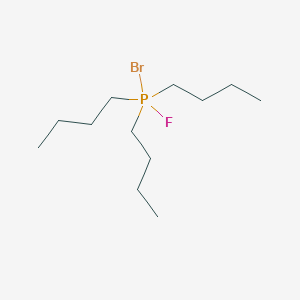
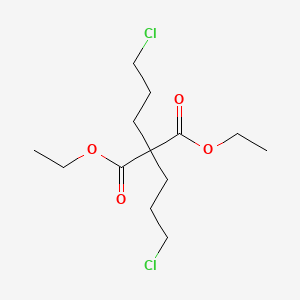
![2,2'-[(3,5-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B14416794.png)
